1-Bromo-2-chloro-4-ethoxybenzene
Overview
Description
1-Bromo-2-chloro-4-ethoxybenzene is an organic compound with the molecular formula C8H8BrClO . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-ethoxybenzene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chlorobromobenzene with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Another method involves the direct acylation of 2-chlorobromobenzene with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This method is more environmentally friendly and provides a more effective synthesis strategy .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or chlorine atoms are substituted by other electrophiles.
Nucleophilic Aromatic Substitution (NAS): The compound can undergo NAS reactions, especially in the presence of strong nucleophiles and under high-temperature conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions are typically carried out in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are usually conducted at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the reaction conditions and reagents used, the major products formed can include various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-ethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-ethoxybenzene in chemical reactions involves the formation of intermediates such as arenium ions in electrophilic aromatic substitution reactions. The compound’s bromine and chlorine substituents influence the reactivity and orientation of the reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the ethoxy group.
1-Bromo-4-chlorobenzene: Similar structure but with different substitution pattern.
1-Bromo-2-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-Bromo-2-chloro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where the ethoxy group plays a crucial role.
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFYQVZTTUBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627946 | |
Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313545-43-6 | |
Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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